molecular formula C16H23N5O B2685332 2-methyl-4-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine CAS No. 2380056-49-3

2-methyl-4-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine

Cat. No.: B2685332
CAS No.: 2380056-49-3
M. Wt: 301.394
InChI Key: MZUSBNGJKNGMBF-UHFFFAOYSA-N
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Description

2-methyl-4-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine is a complex organic compound that features a pyridine ring substituted with a piperidine moiety and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine typically involves multiple steps. One common approach is to start with the preparation of the triazole ring through a “click” reaction, which involves the cycloaddition of an azide and an alkyne. The piperidine moiety can be introduced through nucleophilic substitution reactions. The final step often involves the coupling of the piperidine-triazole intermediate with a pyridine derivative under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the click reaction and high-throughput screening for the best reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine N-oxide, while reduction could produce a fully saturated piperidine ring.

Mechanism of Action

The mechanism of action of 2-methyl-4-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzyme activity or receptor binding. The piperidine moiety may interact with biological membranes, altering cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-4-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a triazole ring with a piperidine moiety and a pyridine ring makes it a versatile compound for various applications.

Properties

IUPAC Name

2-methyl-4-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O/c1-14-12-16(2-5-17-14)22-13-15-3-7-20(8-4-15)10-11-21-9-6-18-19-21/h2,5-6,9,12,15H,3-4,7-8,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUSBNGJKNGMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)CCN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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